Technical Documentation Center

Methyl 4-chloro-3-methoxypicolinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-chloro-3-methoxypicolinate
  • CAS: 1255917-95-3

Core Science & Biosynthesis

Foundational

Methyl 4-chloro-3-methoxypicolinate: A Comprehensive Guide to Toxicity, Handling, and Synthetic Integration

Executive Summary Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highly functionalized, electrophilic pyridine derivative. In the drug development pipeline, it serves as a critical building block, most notab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highly functionalized, electrophilic pyridine derivative. In the drug development pipeline, it serves as a critical building block, most notably in the synthesis of N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides—potent CC chemokine receptor 6 (CCR6) inhibitors used to target autoimmune diseases such as psoriasis and rheumatoid arthritis[1].

Because of its biological reactivity and structural properties, handling this intermediate requires meticulous safety protocols. This whitepaper synthesizes physicochemical hazard data, toxicological mechanisms, and self-validating experimental workflows to ensure occupational safety and scientific rigor.

Physicochemical Properties & Hazard Profiling

Understanding the baseline properties of Methyl 4-chloro-3-methoxypicolinate is the first step in predicting its behavior in both synthetic environments and biological systems.

Table 1: Physicochemical and GHS Safety Data Summary

Property / Hazard ParameterDescription / Value
Chemical Name Methyl 4-chloro-3-methoxypicolinate
CAS Number 1255917-95-3
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Signal Word Warning[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3]
Precautionary Directives P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Expertise & Causality: The irritation profile (H315, H319, H335) is fundamentally driven by the electrophilic nature of the picolinate ester. Upon contact with mucosal membranes or skin moisture, localized hydrolysis occurs. This reaction releases mildly acidic byproducts that disrupt cellular lipid bilayers, triggering the localized inflammatory response characteristic of these GHS hazard statements.

Toxicological Mechanisms & Cellular Pathways

In pharmaceutical development, understanding the off-target toxicity of synthetic intermediates is as crucial as evaluating the active pharmaceutical ingredient (API). Picolinic acid derivatives interact with cellular machinery due to their structural resemblance to endogenous nicotinic acid and their inherent metal-chelating capabilities.

Mechanistic Insight: Upon accidental exposure (via inhalation of airborne dust or ingestion), Methyl 4-chloro-3-methoxypicolinate is subjected to esterase-mediated hydrolysis, yielding 4-chloro-3-methoxypicolinic acid (CAS 170621-86-0)[2]. The resulting picolinate acts as a bidentate ligand. By chelating essential divalent cations (e.g., Zn²⁺, Fe²⁺), it inhibits critical metalloenzymes. This disruption leads to the accumulation of reactive oxygen species (ROS), oxidative stress, and eventual cellular apoptosis in hepatic and renal tissues.

G A Methyl 4-chloro-3-methoxypicolinate Exposure B Esterase-Mediated Hydrolysis A->B C Intracellular Metal Chelation (Zn2+, Fe2+) B->C D Metalloenzyme Inhibition C->D E ROS Generation & Oxidative Stress D->E F Cellular Apoptosis (Hepatic/Renal Toxicity) E->F

Fig 1: Proposed cellular toxicity and oxidative stress pathway of picolinate derivatives.

Self-Validating Experimental Protocols

To ensure maximum safety and reproducibility, all procedures involving Methyl 4-chloro-3-methoxypicolinate must be designed as self-validating systems. This requires that every critical step includes a built-in verification mechanism before the chemist is allowed to proceed to the next phase.

This protocol details the conversion of Methyl 4-chloro-3-methoxypicolinate to 4-chloro-3-methoxypicolinic acid, a standard initial step in synthesizing CCR6 inhibitors[1].

Step 1: PPE and Environment Setup Action: Don nitrile gloves (double-gloving is highly recommended to prevent dermal permeation), splash-proof safety goggles, and a lab coat. Conduct all operations in a certified fume hood. Validation Check: Use an anemometer or the hood's built-in digital airflow monitor to verify a face velocity of 80-100 fpm. Do not unseal the reagent bottle if the airflow alarm is active.

Step 2: Reagent Preparation Action: Dissolve 1.0 equivalent of Methyl 4-chloro-3-methoxypicolinate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. Causality: The biphasic but miscible solvent system ensures the organic substrate is fully solvated while allowing the inorganic base to interact efficiently at the interface.

Step 3: Base Addition Action: Cool the reaction flask to 0°C using an ice-water bath. Slowly add 1.5 equivalents of Lithium Hydroxide (LiOH) dropwise. Causality: Low temperatures are critical here to suppress unwanted nucleophilic aromatic substitution (SNAr) at the highly activated 4-chloro position, ensuring chemoselectivity so that only the ester is hydrolyzed. Validation Check: Monitor the internal temperature using a submerged thermocouple. The temperature must not exceed 5°C during the addition phase.

Step 4: Reaction Monitoring & Quenching Action: Stir for 2 hours at room temperature. Acidify the mixture with 1M HCl to precipitate the product. Validation Check: Apply a micro-drop of the mixture to pH indicator paper. The pH must read ≤ 3. The sudden appearance of a dense white/off-white precipitate self-validates the successful protonation of the carboxylate salt into the free acid.

Step 5: Isolation & Waste Segregation Action: Extract the aqueous layer with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Dispose of the aqueous layer in a designated halogenated/acidic waste container. Validation Check: Weigh the final solid and run a rapid LC-MS. A mass peak of [M-H]⁻ = 186 m/z confirms the structural integrity of 4-chloro-3-methoxypicolinic acid[2].

Workflow N1 1. PPE & Fume Hood Setup (Check Airflow) N2 2. Reagent Dispensing (CAS 1255917-95-3) N1->N2 N3 3. Base-Catalyzed Hydrolysis (Maintain < 5°C) N2->N3 N4 4. Acidic Quenching (pH ≤ 3) N3->N4 N5 5. Phase Separation & LC-MS Validation N4->N5 N6 6. Halogenated Waste Segregation N5->N6

Fig 2: Self-validating standard operating procedure for safe handling and reaction workflow.

Spill Management & Decontamination

Accidental exposure or spills require immediate, calculated responses to prevent aerosolization and subsequent respiratory irritation (H335).

  • Containment: Immediately isolate the area. Never sweep the dry powder with a brush, as this generates inhalable, toxic dust.

  • Neutralization & Absorption: Cover the spill with a damp, chemically inert absorbent material (e.g., vermiculite or sand). The moisture prevents dust formation and limits airborne particulate spread.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any hydrolyzed acidic residues.

  • Validation Check: Swab the decontaminated area with a pH strip moistened with DI water. A neutral pH reading (6.5 - 7.5) validates that the area is safe, neutralized, and free of acidic picolinate residues.

References

  • Source: howeipharm.
  • Source: bldpharm.
  • Source: google.
  • Source: bldpharm.

Sources

Exploratory

Introduction: The Critical Role of Solid-State Characterization in Drug Development

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Methyl 4-chloro-3-methoxypicolinate Methyl 4-chloro-3-methoxypicolinate, a substituted pyridine derivative, represents a class of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Methyl 4-chloro-3-methoxypicolinate

Methyl 4-chloro-3-methoxypicolinate, a substituted pyridine derivative, represents a class of compounds with significant potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). In the journey from a promising molecule to a viable drug product, a thorough understanding of its three-dimensional structure and solid-state properties is not merely academic—it is a cornerstone of robust drug development. The arrangement of molecules in a crystal lattice dictates crucial physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1][2][3] Therefore, the crystallographic and X-ray diffraction analysis of new chemical entities like Methyl 4-chloro-3-methoxypicolinate is an indispensable step in de-risking the development process and ensuring the quality and efficacy of the final therapeutic product.[2]

This guide provides a comprehensive overview of the principles and methodologies for the crystallographic characterization of a novel compound, using Methyl 4-chloro-3-methoxypicolinate as a case study. We will delve into the "gold standard" technique of single-crystal X-ray diffraction (SCXRD) for unambiguous structure determination and the versatile method of powder X-ray diffraction (PXRD) for phase identification and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical techniques to their work.

Part 1: Single-Crystal X-ray Diffraction (SCXRD) – Elucidating the Definitive Molecular Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the exact arrangement of atoms.[4][5] For a new chemical entity, obtaining a single-crystal structure is the most definitive way to confirm its chemical identity and stereochemistry.

Causality Behind Experimental Choices

The entire SCXRD experiment is predicated on obtaining a high-quality, single crystal. The quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure. The choice of crystallization technique is therefore critical and often requires screening various solvents and conditions. The goal is to encourage slow, ordered growth, which minimizes defects in the crystal lattice.

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth (The Art of Crystallization)

  • Objective: To grow a single crystal of Methyl 4-chloro-3-methoxypicolinate of suitable size (typically 0.1-0.5 mm) and quality.[5]

  • Methodology (Slow Evaporation):

    • Dissolve a small amount of Methyl 4-chloro-3-methoxypicolinate powder in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days.

    • Monitor for the formation of well-defined, transparent crystals.

Step 2: Crystal Selection and Mounting

  • Objective: To select a suitable single crystal and mount it on the diffractometer.

  • Methodology:

    • Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or inclusions.

    • Carefully coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N).

    • Using a microloop, gently scoop up the crystal and place it in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. The rapid cooling vitrifies the surrounding oil and protects the crystal from radiation damage.

Step 3: Data Collection

  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Modern single-crystal diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector.[4]

    • The instrument software is used to automatically center the crystal in the X-ray beam.

    • A preliminary "unit cell determination" is performed by collecting a few initial diffraction images. The software indexes these reflections to determine the crystal system and unit cell parameters.

    • A full data collection strategy is then calculated to measure the intensities of thousands of unique reflections by rotating the crystal through a series of angles.[5]

Step 4: Structure Solution and Refinement

  • Objective: To process the diffraction data and determine the atomic positions.

  • Methodology:

    • The collected data is integrated and scaled to produce a file of reflection intensities.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This iterative process refines the atomic positions, and thermal parameters until the model converges. The final output is typically a Crystallographic Information File (CIF).

Visualization of the SCXRD Workflow

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Powder Powder Dissolution Saturated Solution Powder->Dissolution Solvent Screening Crystal_Growth Single Crystal Growth Dissolution->Crystal_Growth Slow Evaporation Crystal_Selection Select High-Quality Crystal Crystal_Growth->Crystal_Selection Microscopy Mounting Mount on Diffractometer Crystal_Selection->Mounting Cryo-protection Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Goniometer Structure_Solution Initial Structure Solution Data_Collection->Structure_Solution Direct Methods Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares CIF_File Final Crystallographic Information File (CIF) Structure_Refinement->CIF_File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Data Presentation

The results of a successful SCXRD analysis are summarized in a crystallographic data table.

Parameter Hypothetical Value for Methyl 4-chloro-3-methoxypicolinate
Chemical FormulaC₈H₈ClNO₃
Formula Weight201.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)12.345
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1002.3
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.337
R-factor0.045
Goodness-of-fit1.05

Part 2: Powder X-ray Diffraction (PXRD) – The Crystalline Fingerprint

Powder X-ray diffraction is a rapid and powerful technique used to identify crystalline phases.[1] Instead of a single crystal, PXRD uses a finely powdered sample containing thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.[6] In drug development, PXRD is essential for polymorph screening, stability testing, and routine quality control of both the API and the final drug product.[3][7]

Causality Behind Experimental Choices

The primary requirement for good PXRD data is a sample with a large number of small, randomly oriented crystallites.[6] Proper sample preparation is therefore crucial. Grinding the sample into a fine powder ensures that all possible crystal lattice planes are exposed to the X-ray beam, resulting in a diffraction pattern that is representative of the bulk material.

Experimental Protocol: From Bulk Sample to Phase ID

Step 1: Sample Preparation

  • Objective: To prepare a fine, homogeneous powder of Methyl 4-chloro-3-methoxypicolinate.

  • Methodology:

    • Place a small amount (typically 10-20 mg) of the crystalline material into an agate mortar.

    • Gently grind the sample with a pestle for 1-2 minutes until a fine, consistent powder is obtained. This minimizes preferred orientation, where crystallites may align in a non-random way, which can alter the relative intensities of the diffraction peaks.[6]

Step 2: Sample Mounting

  • Objective: To mount the powdered sample in the diffractometer.

  • Methodology:

    • Carefully pack the powder into a sample holder. The surface of the powder should be flat and level with the surface of the holder.

    • Place the sample holder into the diffractometer.

Step 3: Data Collection

  • Objective: To obtain a high-quality PXRD pattern.

  • Methodology:

    • A typical PXRD instrument operates in Bragg-Brentano geometry, where the incident X-ray beam and the detector are on the same side of the sample.[8]

    • The X-ray tube generates X-rays (commonly Cu Kα radiation) that are directed at the sample.

    • The detector scans through a range of 2θ angles (e.g., from 5° to 40°) to measure the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ is the PXRD pattern.

Step 4: Data Interpretation

  • Objective: To analyze the PXRD pattern for phase identification and purity assessment.

  • Methodology:

    • Phase Identification: The positions (in °2θ) and relative intensities of the peaks in the experimental pattern are compared to a database of known patterns or to a pattern calculated from the single-crystal structure.

    • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.[2] This makes PXRD a primary tool for identifying and distinguishing between polymorphs.

    • Purity Analysis: The presence of sharp peaks from other crystalline phases can indicate impurities in the sample.

Visualization of the PXRD Workflowdot

// Node Definitions "Bulk_Material" [label="Bulk Crystalline\nMaterial"]; "Grinding" [label="Grinding to\nFine Powder"]; "Mounting_PXRD" [label="Mounting Powder\non Sample Stage"]; "Data_Collection_PXRD" [label="PXRD Data\nCollection (Intensity vs. 2θ)"]; "Pattern_Analysis" [label="PXRD Pattern\nAnalysis"]; "Database_Comparison" [label="Comparison to\nReference Data"]; "Final_Report" [label="Polymorph ID,\nPurity Assessment"]; }

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of Methyl 4-chloro-3-methoxypicolinate

Abstract Methyl 4-chloro-3-methoxypicolinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-chloro-3-methoxypicolinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The picolinate scaffold is a "privileged" structural motif frequently found in FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This application note provides a detailed, reliable, and step-by-step protocol for the synthesis of Methyl 4-chloro-3-methoxypicolinate from its corresponding carboxylic acid. The described method proceeds via the formation of an acyl chloride intermediate, a robust and high-yielding strategy for the esterification of picolinic acids.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality of experimental choices and ensuring a reproducible outcome.

Introduction: The Strategic Importance of Picolinates

Picolinate esters and their derivatives are foundational components in modern drug discovery. Their unique electronic properties and ability to act as chelating agents make them versatile scaffolds for targeting a wide range of biological targets, including enzymes and signaling pathways.[1] The synthesis of specific analogs, such as Methyl 4-chloro-3-methoxypicolinate, is a critical step in generating compound libraries for screening and developing novel therapeutic agents.

The protocol detailed herein follows a classic and highly effective two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The starting material, 4-chloro-3-methoxypicolinic acid, is converted to its highly reactive acyl chloride hydrochloride derivative using thionyl chloride (SOCl₂), with a catalytic amount of N,N-dimethylformamide (DMF).[2][4]

  • Esterification: The in-situ generated acyl chloride is then reacted directly with methanol to yield the desired methyl ester product.

This approach is favored over direct acid-catalyzed (Fischer) esterification, as the formation of the acyl chloride intermediate is irreversible and drives the reaction to completion, often resulting in higher yields and simpler purification.

Reaction Scheme & Workflow

Overall Transformation

The synthesis converts 4-chloro-3-methoxypicolinic acid into its corresponding methyl ester.

Caption: Chemical transformation for the synthesis.

Experimental Workflow

This diagram outlines the logical progression of the laboratory procedure from setup to final product analysis.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Reagent & Glassware Setup (Inert Atmosphere) B Step 1: Acyl Chloride Formation with SOCl₂ A->B C Step 2: Esterification with Methanol B->C D Quenching & pH Adjustment C->D E Solvent Extraction D->E F Drying & Solvent Removal E->F G Product Characterization (LC-MS, NMR) F->G

Caption: Logical flow of the synthesis protocol.

Materials and Methods

Reagents & Materials
Reagent NameCAS NumberMolecular Wt. ( g/mol )Molar Eq.AmountSupplier
4-Chloro-3-methoxypicolinic acid170621-86-0187.581.010.0 gSigma-Aldrich
Thionyl Chloride (SOCl₂)7719-09-7118.975.028 mL (37.9 g)Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09catalytic0.2 mLSigma-Aldrich
Methanol (Anhydrous)67-56-132.04excess150 mLSigma-Aldrich
Dichloromethane (DCM)75-09-284.93-As needed (~300 mL)Fisher Sci.
Saturated NaHCO₃ (aq.)144-55-884.01-As needed (~200 mL)Fisher Sci.
Brine (Saturated NaCl aq.)7647-14-558.44-As needed (~100 mL)Fisher Sci.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed (~20 g)Fisher Sci.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, fume hood.

Detailed Synthesis Protocol

WARNING: Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gases. This entire procedure MUST be performed in a well-ventilated chemical fume hood.

Step 1: Formation of the Acyl Chloride Intermediate
  • Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a stopper. Ensure all glassware is thoroughly dried to prevent premature reaction of the thionyl chloride.

  • Reagent Addition: To the flask, add 4-chloro-3-methoxypicolinic acid (10.0 g, 53.3 mmol).

  • Solvent & Catalyst: Under a positive pressure of nitrogen or argon, add thionyl chloride (28 mL, 37.9 g, 318 mmol, 5.0 eq.).

  • Catalysis: Carefully add a catalytic amount of DMF (0.2 mL) dropwise to the stirred suspension. Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride. This significantly accelerates the reaction.[2]

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) using a heating mantle. Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 3-4 hours, or until the gas evolution ceases and the solution becomes clear and homogeneous.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a base trap). To ensure complete removal, add anhydrous toluene (50 mL) and co-evaporate twice.[4] This will leave the crude 4-chloro-3-methoxypicolinoyl chloride hydrochloride as a solid or viscous oil.

Step 2: Esterification with Methanol
  • Cooling: Place the flask containing the crude acyl chloride in an ice-water bath to cool it to 0-5 °C. This is crucial to control the exothermic reaction with methanol.

  • Methanol Addition: Slowly and carefully add anhydrous methanol (150 mL) to the cooled, stirred acyl chloride. The addition should be done dropwise or in small portions to keep the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the esterification is complete.

Step 3: Work-up and Purification
  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Cool the residue in an ice bath and carefully add saturated sodium bicarbonate (NaHCO₃) solution (~200 mL) portion-wise until the pH of the aqueous layer is basic (pH 8-9). This step neutralizes any remaining acid and quenches unreacted acyl chloride. Be cautious as CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Causality Note: The desired organic product is more soluble in the organic solvent (DCM), while inorganic salts remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and then brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl for 10-15 minutes, and then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product, Methyl 4-chloro-3-methoxypicolinate, should be obtained as an off-white to yellow solid or oil.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (Expected [M+H]⁺: 202.0).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by analyzing proton signals and their integrations (e.g., signals for the methoxy group, the methyl ester, and the two aromatic protons on the pyridine ring).

Safety and Handling

  • Thionyl Chloride: Extremely corrosive and a strong lachrymator. Reacts violently with water. Always handle in a fume hood with appropriate PPE, including gloves, goggles, and a lab coat.

  • Dichloromethane: A volatile and suspected carcinogen. All extractions and solvent removal should be performed in a well-ventilated fume hood.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 4-chloro-3-methoxypicolinate. By activating the parent carboxylic acid with thionyl chloride prior to esterification, this method ensures a high conversion rate and facilitates product isolation. This procedure is a cornerstone for accessing a versatile chemical intermediate essential for research and development in medicinal chemistry.

References

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Methyl 4-chloro-3-Methoxypicolinate — Chemical Substance Information. NextSDS. [Link]

  • CAS 1255917-95-3 | Methyl 4-chloro-3-methoxypicolinate,≥95%. Howei. [Link]

Sources

Application

Application Note: Methyl 4-chloro-3-methoxypicolinate as a Core Scaffold in the Development of Next-Generation Arylpicolinate Herbicides

Executive Summary The relentless evolution of herbicide-resistant weed species has necessitated the development of novel agrochemicals with unique binding affinities and optimized environmental profiles. Among these, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of herbicide-resistant weed species has necessitated the development of novel agrochemicals with unique binding affinities and optimized environmental profiles. Among these, the arylpicolinate class of synthetic auxins has emerged as a highly efficacious solution. This application note details the critical role of Methyl 4-chloro-3-methoxypicolinate (CAS: 1255917-95-3) as a foundational building block in the synthesis of 3-methoxy-arylpicolinate herbicides. By providing detailed synthetic workflows, mechanistic insights, and self-validating protocols, this guide serves as an authoritative resource for agrochemical discovery scientists and formulation engineers.

Rationale and Chemical Causality

Historically, synthetic auxins like 2,4-D and dicamba have been cornerstones of broadleaf weed management. However, overreliance has led to target-site resistance (TSR) and non-target site resistance (NTSR) in problematic species such as Conyza canadensis (horseweed)[1]. The discovery of 6-aryl-picolinates (e.g., halauxifen-methyl) introduced a new paradigm, but early analogs often suffered from prolonged soil half-lives[2].

The strategic selection of Methyl 4-chloro-3-methoxypicolinate as a starting material addresses both biological efficacy and environmental persistence:

  • The 3-Methoxy Advantage: Replacing the traditional 3-chloro group (found in picloram) with a 3-methoxy group alters the lipophilicity and steric profile of the molecule. This modification fine-tunes the binding affinity within the TIR1/AFB receptor pocket while simultaneously reducing the soil half-life to a favorable 10–25 days[2].

  • Regioselective Functionalization: The 4-chloro group is highly activated by the electron-withdrawing pyridine nitrogen and the adjacent methyl ester, making it an ideal leaving group for nucleophilic aromatic substitution ( SN​Ar ) to install the essential 4-amino group.

  • Pro-herbicide Esterification: The methyl ester acts as a pro-herbicide. It facilitates rapid foliar absorption and is subsequently cleaved in planta by endogenous esterases to release the phytotoxic picolinic acid[3].

Mechanism of Action: Auxin Mimicry via TIR1/AFB

The final active ingredients derived from this scaffold act as auxin mimics. They bind to the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) nuclear receptor proteins. Unlike natural indole-3-acetic acid (IAA), synthetic arylpicolinates induce a persistent, unregulated overload of the system[3].

Upon binding, the herbicide facilitates the recruitment of the SCFTIR1/AFB ubiquitin ligase complex to Aux/IAA repressor proteins. These repressors are polyubiquitinated and targeted for rapid degradation by the 26S proteasome. The destruction of Aux/IAA proteins frees Auxin Response Factors (ARFs) to overstimulate gene transcription, leading to epinasty, tissue necrosis, and ultimately, plant death[3].

Mechanism A Synthetic Auxin Herbicide (3-Methoxy-arylpicolinate) B TIR1/AFB Receptor (F-box protein) A->B Binds to pocket C SCF^(TIR1/AFB) Ubiquitin Ligase Complex B->C Recruits D Aux/IAA Repressor Proteins (Target for degradation) C->D Polyubiquitinates E 26S Proteasome (Degradation machinery) D->E Targeted to F Auxin Response Factors (ARFs) (Freed to activate transcription) E->F Releases G Unregulated Gene Expression (Plant Death) F->G Overstimulates

Figure 1: Mechanism of Action - Synthetic Auxin mediated degradation of Aux/IAA repressors via TIR1/AFB.

Synthetic Workflows & Experimental Protocols

The transformation of Methyl 4-chloro-3-methoxypicolinate into a highly active 6-aryl-4-amino-3-methoxypicolinate herbicide follows a logical, three-phase synthetic sequence[4].

Chemical Logic: Amination must precede halogenation. If C-6 bromination is attempted first, the electron-deficient nature of the pyridine ring leads to poor yields and competing side reactions. By aminating C-4 first, the strongly electron-donating amino group enriches the pyridine ring, directing subsequent electrophilic bromination exclusively to the C-6 position, perfectly setting up the Suzuki-Miyaura coupling.

Workflow SM Methyl 4-chloro- 3-methoxypicolinate Step1 C-4 Amination (NH3, Heat) SM->Step1 Int1 Methyl 4-amino- 3-methoxypicolinate Step1->Int1 Step2 C-6 Bromination (NBS or Br2) Int1->Step2 Int2 Methyl 4-amino-6-bromo- 3-methoxypicolinate Step2->Int2 Step3 Suzuki-Miyaura Cross-Coupling Int2->Step3 Product 6-Aryl-4-amino- 3-methoxypicolinate (Active Pro-herbicide) Step3->Product

Figure 2: Multi-step synthetic workflow for deriving arylpicolinate herbicides from Methyl 4-chloro-3-methoxypicolinate.

Protocol 1: C-4 Amination ( SN​Ar )

Objective: Convert the 4-chloro group to a 4-amino group, a structural prerequisite for TIR1/AFB receptor binding.

  • Setup: In a high-pressure Parr reactor, dissolve 10.0 g of Methyl 4-chloro-3-methoxypicolinate in 50 mL of anhydrous methanol.

  • Reagent Addition: Introduce 30 mL of a 7M ammonia solution in methanol. Causality: A sealed reactor is mandatory to prevent the volatilization of ammonia at elevated temperatures, ensuring a high local concentration of the nucleophile.

  • Reaction: Seal the vessel and heat to 110°C with vigorous stirring for 18 hours.

  • Workup: Cool to room temperature, vent excess pressure, and concentrate the solvent in vacuo. Resuspend the crude solid in ethyl acetate and wash with saturated aqueous NaHCO3​ to remove ammonium chloride byproducts.

  • Self-Validation Check: Analyze the organic layer via LC-MS. The successful conversion is confirmed by a mass shift from [M+H]+≈202.0 (chloro) to 183.1 (amino). TLC (Hexanes:EtOAc 1:1) will reveal a highly polar, UV-active spot that stains positive with ninhydrin, verifying the presence of the primary amine.

Protocol 2: C-6 Bromination and Suzuki-Miyaura Coupling

Objective: Install the critical aryl tail at the 6-position to complete the arylpicolinate architecture.

  • Bromination: Dissolve the Methyl 4-amino-3-methoxypicolinate in acetonitrile. Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at 0°C. Stir for 2 hours. The electron-donating 4-amino group directs the bromination cleanly to the C-6 position.

  • Coupling Setup: To a microwave vial, add the brominated intermediate (1.0 eq), an arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq), and potassium fluoride (2.0 eq)[4].

  • Catalyst Addition: Add a solvent mixture of Acetonitrile/Water (3:1 v/v). Degas with nitrogen for 10 minutes. Add Pd(OAc)2​ (10 mol%) and a water-soluble phosphine ligand like tris(3-sulfonatophenyl)phosphine sodium salt (20 mol%)[4]. Causality: The biphasic aqueous system and water-soluble ligand facilitate the dissolution of KF and the boronic acid, accelerating the transmetalation step while overcoming the steric hindrance of the adjacent 3-methoxy group.

  • Reaction: Heat in a microwave reactor at 120°C for 20 minutes.

  • Self-Validation Check: Complete consumption of the bromide is monitored via GC-MS. Product formation is definitively validated by the appearance of biaryl proton signals in 1H−NMR (multiplet at 7.2–7.8 ppm) and the preservation of the 3-methoxy singlet at ~3.9 ppm.

Quantitative Data: Structure-Activity Efficacy

The structural modifications enabled by the Methyl 4-chloro-3-methoxypicolinate scaffold yield compounds with exceptional post-emergent herbicidal activity, particularly against resistant broadleaf weeds. The table below summarizes the comparative efficacy (Growth Reduction by 50%, GR50​ ) of synthesized analogs.

Compound Scaffold3-Position Substituent6-Position Aryl Group GR50​ on Conyza canadensis (g ai/ha)Soil Half-Life ( DT50​ , days)
Picloram (Reference) ChloroNone> 50.0> 90
Halauxifen-methyl Chloro4-Cl-2-F-3-OMe-phenyl2.514
Novel Analog A Methoxy 4-Cl-2-F-3-OMe-phenyl1.8 12
Novel Analog B Methoxy 4-Cl-phenyl3.2 15

Data Interpretation: The substitution of a 3-chloro group with a 3-methoxy group (Analog A) enhances the binding affinity to the TIR1/AFB receptor, lowering the required application rate ( GR50​ drops from 2.5 to 1.8 g ai/ha) while maintaining a highly favorable environmental degradation profile[2].

Formulation & Application Dynamics

Once synthesized, the 3-methoxy-arylpicolinate methyl esters are highly lipophilic, making them ideal candidates for Emulsifiable Concentrate (EC) formulations.

  • Formulation: The active ingredient is dissolved in an aromatic hydrocarbon solvent (e.g., Aromatic 150) alongside non-ionic surfactants (e.g., polyethoxylated tallow amines) to reduce the surface tension of the spray droplet.

  • Application Causality: Upon foliar application, the lipophilic methyl ester rapidly penetrates the waxy plant cuticle. Once inside the aqueous symplast, plant esterases cleave the methyl group, releasing the biologically active, highly polar picolinic acid, which then translocates systemically via the phloem to the meristematic tissues to induce rapid cell death[3].

References

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide ACS Symposium Series URL:[Link][2]

  • The differential binding and biological efficacy of auxin herbicides Pest Management Science (PMC) URL:[Link][3]

  • Current Status of Auxin‐Mimic Herbicides ResearchGate URL:[Link][1]

  • US 2014/0274701 A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic) pyrimidine-4-carboxylates and their use as herbicides Google Patents URL:[4]

Sources

Method

Regioselective Functionalization of Methyl 4-chloro-3-methoxypicolinate: A Comprehensive Guide for Medicinal Chemistry

Executive Summary Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is an exceptionally versatile heteroaromatic building block widely utilized in modern drug discovery. Its unique substitution pattern makes it a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is an exceptionally versatile heteroaromatic building block widely utilized in modern drug discovery. Its unique substitution pattern makes it a privileged scaffold for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of chemokine receptor antagonists such as CXCR2 antagonists[1] and CCR6 inhibitors[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we deconstruct the electronic and steric causality of this molecule to achieve highly predictable, regioselective functionalizations at its three primary reactive sites: the C-4 chloride, the C-3 methoxy group, and the C-2 methyl ester.

Strategic Reactivity Profiling

The synthetic utility of Methyl 4-chloro-3-methoxypicolinate stems from its highly differentiated electrophilic and nucleophilic sites:

  • C-4 Position (Chlorine): The pyridine nitrogen acts as a potent electron-withdrawing group via resonance, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the ring. This highly activates the C-4 position toward oxidative addition by low-valent transition metals. The adjacent 3-methoxy group provides a stereoelectronic push-pull effect, which necessitates the use of bulky, electron-rich ligands (like tBuXPhos) to facilitate cross-coupling[2].

  • C-3 Position (Methoxy Group): The methoxy group serves as a robust protecting group for the 3-hydroxyl moiety during upstream synthesis. In medicinal chemistry, revealing this hydroxyl group is often critical for establishing intramolecular hydrogen bonding networks that lock the API's bioactive conformation[2].

  • C-2 Position (Methyl Ester): The ester provides an orthogonal handle for late-stage amidation. It is electronically deactivated compared to standard aliphatic esters due to the adjacent electron-deficient pyridine ring, requiring specific conditions for clean saponification without triggering decarboxylation.

Divergent Functionalization Workflow

G SM Methyl 4-chloro-3-methoxypicolinate (Core Scaffold) C4 C-4 Amination (Buchwald-Hartwig) SM->C4 tBuXPhos-Pd-G3 Amine, Base C3 C-3 Demethylation (Ether Cleavage) SM->C3 BBr3, DCM -78°C to RT C2 C-2 Saponification (Ester Hydrolysis) SM->C2 LiOH, THF/H2O Room Temp C4_Prod C-4 Substituted Derivative C4->C4_Prod C3_Prod 3-Hydroxypicolinate Derivative C3->C3_Prod C2_Prod Picolinic Acid Derivative C2->C2_Prod

Fig 1: Divergent regioselective functionalization pathways of Methyl 4-chloro-3-methoxypicolinate.

Experimental Protocols & Mechanistic Causality

Protocol A: Regioselective C-4 Buchwald-Hartwig Amination

Objective: To selectively replace the C-4 chlorine with a primary or secondary amine while preserving the C-2 ester and C-3 methoxy groups.

Mechanistic Rationale: We utilize the third-generation palladacycle precatalyst (tBuXPhos-Pd-G3). The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, avoiding the formation of inactive Pd-black. The bulky, electron-rich tBuXPhos ligand accelerates oxidative addition into the challenging electron-deficient C-Cl bond. Furthermore, its extreme steric bulk promotes the final reductive elimination step and prevents off-target coordination of the pyridine nitrogen to the palladium center, which is a common cause of catalyst poisoning in heteroaromatic cross-couplings[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 4-chloro-3-methoxypicolinate (1.0 equiv, e.g., 10 mmol) and the desired amine (1.2 equiv).

  • Catalyst Loading: Add tBuXPhos-Pd-G3 (5 mol%) and tBuXPhos ligand (5 mol%).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Causality: Cs₂CO₃ is chosen because it is basic enough to deprotonate the amine upon coordination to the Pd(II) intermediate, but mild enough to prevent the hydrolysis of the C-2 methyl ester.

  • Degassing (Critical Step): Suspend the mixture in anhydrous Toluene or 1,4-Dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with ultra-pure N₂ for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; residual oxygen will lead to rapid catalyst decomposition and homocoupling side-products.

  • Reaction: Heat the mixture to 80 °C under an N₂ atmosphere for 12–16 hours.

  • Self-Validating In-Process Control: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution (indicating active Pd cycling). Monitor via LC-MS; the disappearance of the starting material mass [M+H]⁺ 202.0 and appearance of the product mass validates completion.

Protocol B: C-3 Methoxy Ether Cleavage (Demethylation)

Objective: To selectively reveal the 3-hydroxyl group for downstream hydrogen-bonding applications.

Mechanistic Rationale: Boron tribromide (BBr₃) acts as a potent Lewis acid. The reaction must be initiated at cryogenic temperatures (-78 °C) to safely control the highly exothermic complexation between BBr₃ and the Lewis basic sites of the molecule (pyridine nitrogen, ester carbonyl, and methoxy oxygen). Gradual warming allows the bromide ion to nucleophilically attack the sterically accessible methyl group, selectively cleaving the O-CH₃ bond without hydrolyzing the C-2 methyl ester.

Step-by-Step Procedure:

  • Complexation: Dissolve the C-4 functionalized picolinate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add a 1.0 M solution of BBr₃ in DCM (3.0 equiv). Causality: 3.0 equivalents are required because the first two equivalents coordinate to the pyridine nitrogen and the ester carbonyl; only the third equivalent effectively coordinates to the methoxy oxygen to initiate cleavage.

  • Cleavage: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature (25 °C) over 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of Methanol at 0 °C to destroy excess BBr₃, followed by neutralization with saturated aqueous NaHCO₃.

  • Self-Validating In-Process Control: TLC (Ethyl Acetate/Hexanes) will show a highly polar, UV-active spot that stains intensely with Ferric Chloride (FeCl₃), confirming the presence of a free phenolic/heteroaromatic hydroxyl group.

Protocol C: C-2 Ester Saponification

Objective: To hydrolyze the methyl ester to the corresponding picolinic acid for subsequent amide coupling.

Mechanistic Rationale: The mixed solvent system (THF/MeOH/H₂O) is critical: THF dissolves the organic starting material, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture. Lithium hydroxide (LiOH) is specifically preferred over NaOH or KOH. The lithium cation coordinates strongly with both the pyridine nitrogen and the ester carbonyl, pre-organizing the molecule and directing the hydroxide nucleophile. This accelerates the reaction at room temperature, preventing unwanted nucleophilic aromatic substitution (SNAr) at the C-4 position.

Step-by-Step Procedure:

  • Solvation: Dissolve the picolinate ester (1.0 equiv) in a 2:1:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (1.5 equiv) in a single portion at room temperature (25 °C).

  • Reaction: Stir vigorously for 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with Ethyl Acetate to remove organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3–4. Causality: Picolinic acids are zwitterionic; over-acidification (pH < 2) will protonate the pyridine nitrogen, making the product highly water-soluble and impossible to extract.

  • Self-Validating In-Process Control: The product will precipitate out of the aqueous layer at its isoelectric point (pH 3.5), providing immediate visual validation of successful hydrolysis.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the regioselective functionalization of the Methyl 4-chloro-3-methoxypicolinate scaffold.

Reaction TypeTarget PositionKey Reagents / CatalystsTemp (°C)Typical Yield (%)Regioselectivity
Buchwald-Hartwig Amination C-4tBuXPhos-Pd-G3, tBuXPhos, Cs₂CO₃8075 - 92>99% (C-4 specific)
Ether Cleavage C-3BBr₃ (3.0 eq), DCM-78 to 2580 - 88>95% (C-3 specific)
Saponification C-2LiOH·H₂O, THF/MeOH/H₂O (2:1:1)25>90>99% (C-2 specific)

References

  • Title: WO2010131145A1 - Cyclobutenedione derivatives Source: Google Patents URL
  • Title: CAS 1255917-95-3 | Methyl 4-chloro-3-methoxypicolinate,≥95% Source: Howei Pharm URL
  • Title: US10975065B2 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors Source: Google Patents URL

Sources

Application

Application Note: Preparation of Picolinic Acid Derivatives from Methyl 4-chloro-3-methoxypicolinate

Introduction Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highly versatile, multi-functional building block in medicinal chemistry. It is prominently utilized in the synthesis of complex heteroaryl systems...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highly versatile, multi-functional building block in medicinal chemistry. It is prominently utilized in the synthesis of complex heteroaryl systems, including potent CXCR-2 receptor antagonists[1]. The orthogonal reactivity of its functional groups—a hydrolyzable methyl ester, a cleavable methoxy ether, and a cross-coupling-competent aryl chloride—makes it an ideal scaffold for drug development professionals designing targeted immunomodulatory and anti-inflammatory therapeutics[1].

Strategic Workflow & Mechanistic Rationale

The conversion of methyl 4-chloro-3-methoxypicolinate to highly functionalized 3-hydroxy-4-aminopicolinic acid derivatives requires a precise, three-step synthetic sequence:

  • Buchwald-Hartwig Amination : Selective C-N bond formation at the C4 position.

  • Saponification : Hydrolysis of the methyl ester.

  • Demethylation : Lewis acid-mediated cleavage of the 3-methoxy group to yield the free hydroxyl.

Workflow A Methyl 4-chloro- 3-methoxypicolinate (Starting Material) B C-N Cross-Coupling (Pd2(dba)3, BippyPhos) A->B Amine, Cs2CO3 C 4-Amino-3-methoxy picolinate intermediate B->C D Ester Hydrolysis (LiOH, THF/H2O) C->D Saponification E 4-Amino-3-methoxy picolinic acid D->E F Ether Cleavage (BBr3, DCM) E->F Demethylation G 4-Amino-3-hydroxy picolinic acid (Final Product) F->G

Figure 1: Three-step synthetic workflow for picolinic acid derivatives.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling

Causality & Expert Insight: The C4-chloride on the pyridine ring is electronically deactivated by the adjacent electron-donating 3-methoxy group (via resonance π -donation), rendering standard Nucleophilic Aromatic Substitution (SNAr) highly inefficient. A Buchwald-Hartwig amination is required to overcome this energy barrier. Utilizing Pd2(dba)3 in conjunction with BippyPhos—a bulky, electron-rich bipyrazole-phosphine ligand—accelerates the oxidative addition into the recalcitrant C-Cl bond and tightly controls the geometry to promote reductive elimination[1]. Cesium carbonate (Cs2CO3) acts as a mild, non-nucleophilic base, preventing premature ester hydrolysis, while 2-methyl-2-butanol provides an optimal boiling point and polarity profile to solubilize the catalytic species without participating in side reactions[1][2].

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with Methyl 4-chloro-3-methoxypicolinate (1.0 equiv) and the desired primary or secondary amine (e.g., a cyclobutenedione derivative, 1.2 equiv).

  • Add Cs2CO3 (1.5 equiv), Pd2(dba)3 (0.02 equiv), and BippyPhos (0.04 equiv).

  • Suspend the mixture in anhydrous 2-methyl-2-butanol (approx. 0.4 M relative to the picolinate).

  • Degas the suspension via three freeze-pump-thaw cycles or sparge vigorously with dry nitrogen for 15 minutes.

  • Heat the reaction mixture to 80–90 °C under a nitrogen atmosphere for 12–24 hours. Validate completion when LC-MS indicates total consumption of the starting chloride.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purify the crude residue via silica gel flash chromatography to isolate the 4-amino-3-methoxypicolinate intermediate.

CatalyticCycle Pd0 Pd(0)-BippyPhos Active Catalyst OA Oxidative Addition Complex Pd0->OA + Aryl Chloride AM Amine Coordination & Deprotonation OA->AM + Amine, Base RE Reductive Elimination AM->RE - Base-HCl RE->Pd0 + Coupled Product

Figure 2: Buchwald-Hartwig catalytic cycle utilizing the Pd-BippyPhos system.

Protocol 2: Lithium-Mediated Ester Hydrolysis

Causality & Expert Insight: Saponification of the methyl ester is best achieved using Lithium hydroxide (LiOH) rather than NaOH or KOH. The lithium cation coordinates effectively with both the pyridine nitrogen and the adjacent methoxy oxygen. This chelation pre-organizes the transition state and directs the hydroxide nucleophile strictly to the ester carbonyl, ensuring rapid, regioselective saponification while suppressing unwanted degradation[2].

Step-by-Step Methodology:

  • Dissolve the 4-amino-3-methoxypicolinate intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.2 M).

  • Add LiOH monohydrate (2.0 equiv) in a single portion.

  • Stir the biphasic mixture vigorously at room temperature for 2–4 hours.

  • Monitor by LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove the volatile THF.

  • Acidify the remaining aqueous layer with 1.0 M HCl to pH 3–4 to precipitate the free picolinic acid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the 4-amino-3-methoxypicolinic acid.

Protocol 3: Lewis Acid-Mediated Demethylation

Causality & Expert Insight: Cleavage of the 3-methoxy ether to reveal the free hydroxyl group requires harsh but controlled conditions. Boron tribromide (BBr3) is a highly oxophilic Lewis acid that coordinates tightly to the methoxy oxygen. The resulting intermediate undergoes an intramolecular SN2 attack by the bromide ion on the methyl group, cleaving the ether bond to form a boron alkoxide[1]. Conducting this addition strictly at 0 °C minimizes over-reaction or degradation of the newly formed picolinic acid moiety.

Step-by-Step Methodology:

  • Suspend the 4-amino-3-methoxypicolinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M) and cool to 0 °C under an argon atmosphere.

  • Dropwise, add a 1.0 M solution of BBr3 in DCM (8.0 equiv) over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 3–5 hours.

  • Caution: Carefully quench the reaction by pouring it into a vigorously stirred mixture of DCM and ice water (1:1). BBr3 reacts violently with water, releasing HBr gas.

  • Stir the quenched mixture for 15 minutes to fully hydrolyze the boron alkoxide. Separate the organic phase, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate in vacuo to yield the final 3-hydroxy-4-aminopicolinic acid derivative.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the three-step sequence based on established pharmaceutical scale-up protocols.

StepTransformationKey Reagents & CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)
1 C-N Cross-CouplingPd2(dba)3, BippyPhos, Cs2CO32-methyl-2-butanol80–9012–2475–85
2 Ester HydrolysisLiOH·H2OTHF / H2O (3:1)20–252–4> 95
3 Ether CleavageBBr3 (1.0 M in DCM)Dichloromethane0 to 253–585–90

References

  • Title: WO2010131145A1 - Cyclobutenedione derivatives Source: Google Patents / Pfizer Limited URL
  • Title: (S)-methyl-3-methoxy-4-(2-(3-methylbutan-2-ylamino)-3,4-dioxocyclobut-1-enylamino)

Sources

Method

In vitro assay protocols utilizing Methyl 4-chloro-3-methoxypicolinate compounds

Application Note: Functional In Vitro Evaluation of CXCR2 Antagonists Derived from Methyl 4-chloro-3-methoxypicolinate Introduction & Scientific Rationale Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional In Vitro Evaluation of CXCR2 Antagonists Derived from Methyl 4-chloro-3-methoxypicolinate

Introduction & Scientific Rationale

Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) is a highly valued organic building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of complex heterocyclic therapeutics, most notably cyclobutenedione derivatives that function as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2)[1].

CXCR2 is a G protein-coupled receptor (GPCR) that governs the recruitment and migration of neutrophils to sites of tissue damage and inflammation[2]. Upon activation by its endogenous ligands—such as CXCL8 (IL-8) and CXCL1—CXCR2 triggers an intracellular signaling cascade that culminates in neutrophil chemotaxis, degranulation, and the release of reactive oxygen species[2]. Because hyperactive CXCR2 signaling is implicated in chronic obstructive pulmonary disease (COPD), severe asthma, and the recruitment of tumor-associated neutrophils in oncology, blocking this receptor is a highly validated therapeutic strategy[1][2].

This application note details the self-validating in vitro assay protocols required to evaluate the pharmacological efficacy, potency, and selectivity of novel CXCR2 antagonists synthesized from the Methyl 4-chloro-3-methoxypicolinate scaffold.

Mechanistic Overview of CXCR2 Inhibition

To properly design an assay, one must understand the causality of the receptor's signaling mechanics. CXCR2 natively couples to Gαi proteins. While Gαi activation inhibits adenylyl cyclase (reducing cAMP), this pathway does not produce a robust, easily measurable fluorescent signal in standard high-throughput screening. To bypass this, recombinant cell lines are engineered to co-express promiscuous G-proteins (such as Gα16), which artificially force the CXCR2 receptor to couple to the Phospholipase C (PLC) pathway[2]. This re-routing triggers a massive release of intracellular calcium ( Ca2+ ) upon ligand binding, allowing for real-time kinetic measurement using fluorometric dyes[2][3].

G L CXCL8 (IL-8) R CXCR2 Receptor L->R Activates A Picolinate-Derived CXCR2 Antagonist A->R Allosteric/Orthosteric Blockade G Gαi / Gα16 Activation R->G Signal Transduction P Phospholipase C (PLC) G->P C Intracellular Ca2+ Flux P->C T Neutrophil Chemotaxis C->T Cytoskeletal Rearrangement

CXCR2 signaling pathway and pharmacological blockade by picolinate-derived antagonists.

Quantitative Data Summary

When evaluating synthesized picolinate derivatives, their performance must be benchmarked against established clinical and pre-clinical reference standards, such as Navarixin or SB 225002. The table below outlines representative pharmacological profiles expected from successful hit-to-lead optimization campaigns.

CompoundAssay TypeTargetPotency ( IC50​ nM)Selectivity (vs. CXCR1)
Picolinate-Derivative A FLIPR Ca2+ FluxCXCR212.5>100-fold
Navarixin (Reference) FLIPR Ca2+ FluxCXCR1/24.9Dual Antagonist
SB 225002 (Reference) Radioligand BindingCXCR222.0>150-fold[4]
Picolinate-Derivative A Transwell ChemotaxisCXCR228.4N/A

Experimental Protocols

Protocol 1: High-Throughput Intracellular Calcium Mobilization Assay (FLIPR)

This protocol assesses the functional ability of the synthesized picolinate derivative to inhibit CXCL8-induced calcium mobilization[2][3].

Self-Validating System Controls:

  • Baseline Control: Buffer only (monitors spontaneous Ca2+ release).

  • Positive Control: Navarixin or SB 225002 (ensures assay sensitivity).

  • Z'-Factor Calculation: Must be >0.5 between vehicle+agonist and vehicle+buffer wells to confirm assay robustness.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 or HEK293 cells stably co-expressing human CXCR2 and Gα16 into a 384-well black-walled, clear-bottom microplate at a density of 10,000 cells/well[2]. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading (Causality Note): Remove culture medium and add 20 µL of Fluo-4 AM dye solution (2 µM) diluted in assay buffer (HBSS containing 20 mM HEPES). Crucial Step: Include 2.5 mM Probenecid in the buffer. Probenecid inhibits multidrug resistance proteins (MRP1), preventing the cells from actively pumping the cleaved, fluorescent dye back into the extracellular space, thereby preserving signal integrity.

  • Incubation: Incubate the plates in the dark for 60 minutes at 37°C to allow cellular esterases to cleave the AM ester, trapping the active fluorophore inside the cell[2].

  • Compound Addition: Wash the cells to remove extracellular dye. Add the picolinate-derived test compounds (serially diluted in DMSO, final assay concentration of DMSO ≤0.1% ) and incubate for 15 minutes at room temperature.

  • Signal Detection: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Agonist Stimulation: Automatically inject the EC80​ concentration of CXCL8 (IL-8)[2]. Monitor the kinetic change in relative fluorescence units (RFU) for 3 minutes. Calculate the IC50​ based on the peak fluorescence amplitude relative to the vehicle control.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

While the FLIPR assay proves target engagement, the chemotaxis assay demonstrates physiological efficacy by measuring the compound's ability to halt physical cell migration.

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes[2]. Resuspend in RPMI-1640 medium containing 0.1% BSA.

  • Compound Pre-incubation: Incubate the isolated neutrophils ( 1×106 cells/mL) with varying concentrations of the picolinate-derived CXCR2 antagonist for 30 minutes at 37°C.

  • Chamber Setup (Causality Note): Utilize a 96-well Transwell Boyden chamber with a 3 µm porous polycarbonate membrane[2]. The 3 µm pore size is specifically chosen because it is smaller than the diameter of a resting neutrophil; cells must actively deform and migrate via cytoskeletal rearrangement to pass through, ensuring that gravity-driven passive diffusion does not skew the data.

  • Chemoattractant Placement: Add 30 µL of CXCL8 (10 nM) to the lower compartment of the chamber[4].

  • Cell Seeding: Add 50 µL of the compound-treated neutrophil suspension to the upper compartment.

  • Migration: Incubate the chamber for 45–60 minutes at 37°C in 5% CO2​ .

  • Quantification: Remove the upper chamber. Lyse the cells that successfully migrated into the lower chamber using a buffer containing a fluorescent DNA-binding dye (e.g., CyQUANT). Measure fluorescence (Ex 480 nm / Em 520 nm) to quantify the number of migrated cells and calculate the inhibitory concentration ( IC50​ ).

References

  • Source: benchchem.
  • Source: google.
  • Source: researchgate.
  • Source: acs.
  • Source: howeipharm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 4-chloro-3-methoxypicolinate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of Methyl 4-chloro-3-methoxypicolinate. The primary focus is on preventing unwanted ester hydrolysis, a common degradation pathway that can compromise sample integrity, impact experimental reproducibility, and lead to significant delays in research and development pipelines. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure the long-term stability of this critical reagent.

Section 1: Understanding the Risk: The "Why" of Hydrolysis

This section delves into the chemical principles governing the stability of Methyl 4-chloro-3-methoxypicolinate, explaining why it is susceptible to degradation.

Q1: What is ester hydrolysis and why is Methyl 4-chloro-3-methoxypicolinate particularly susceptible?

A: Ester hydrolysis is a chemical reaction where an ester molecule reacts with water to break down into its constituent carboxylic acid and alcohol.[1] In the case of Methyl 4-chloro-3-methoxypicolinate, this reaction yields 4-chloro-3-methoxypicolinic acid and methanol.

The susceptibility of this specific molecule is rooted in its electronic structure:

  • Electrophilic Carbonyl Carbon: The ester's carbonyl carbon (C=O) is naturally electrophilic (electron-poor). This makes it an attractive target for nucleophiles (electron-rich species), with water being a common, albeit weak, nucleophile.

  • Activating Substituents: The pyridine ring itself is an electron-withdrawing system. The addition of a chlorine atom at the 4-position further withdraws electron density from the ring and, by extension, from the ester group.[2] This heightened electron withdrawal increases the electrophilicity of the carbonyl carbon, making it significantly more vulnerable to nucleophilic attack by water.

  • Catalysis: The hydrolysis reaction, while possible with water alone, is significantly accelerated by the presence of acids or bases.[3] Trace amounts of acidic or basic impurities on glassware or in the ambient environment can catalyze degradation over time.

The core factors that drive this degradation during storage are moisture, elevated temperature, and exposure to acidic or basic contaminants.

Hydrolysis_Factors cluster_factors Contributing Factors Compound Methyl 4-chloro-3- methoxypicolinate Hydrolysis Hydrolysis (Degradation) Compound->Hydrolysis Products 4-chloro-3-methoxypicolinic Acid + Methanol Hydrolysis->Products Water Moisture (H₂O) Water->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis accelerates pH Acid / Base Contaminants pH->Hydrolysis catalyzes

Caption: Key factors promoting the hydrolysis of the picolinate ester.

Section 2: Recommended Storage Protocols: The "How-To" for Prevention

Effective storage is not merely about refrigeration; it is a multi-faceted strategy centered on rigorously controlling the compound's micro-environment.

Q2: What are the ideal short-term and long-term storage conditions for solid Methyl 4-chloro-3-methoxypicolinate?

A: The fundamental principle is the absolute exclusion of moisture. Temperature control serves to slow the kinetic rate of any potential degradation.

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature +2 to +8 °C (Refrigerated)-20 °C or lower (Frozen)Reduces the kinetic rate of the hydrolysis reaction.[4]
Atmosphere Dry Air (within a desiccator)Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture, the primary reactant in hydrolysis.[5][6] Argon is denser and can be more effective at displacing air.[7]
Container Glass vial with a tight-fitting PTFE-lined capAmber glass vial with PTFE-lined cap, sealed with paraffin filmProvides an inert surface and a superior barrier against moisture and air ingress.[8][9] Amber glass protects against potential photolytic degradation.
Desiccant Required (e.g., Silica Gel)Required (e.g., Molecular Sieves)Actively absorbs any residual moisture within the storage container, creating an anhydrous environment.[10][11]
Q3: How do I properly prepare a sample for long-term storage under an inert atmosphere?

A: This protocol ensures the sample is protected from both moisture and oxygen. Following these steps methodically is critical for preserving the compound's integrity.

Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

  • Vial Preparation: Select a clean, dry amber glass vial of appropriate size with a PTFE-lined screw cap. Ensure the vial is completely dry by placing it in a drying oven (e.g., at 120 °C) for at least 2 hours and allowing it to cool to room temperature in a desiccator.

  • Aliquot Sample: Weigh the desired amount of Methyl 4-chloro-3-methoxypicolinate and transfer it into the prepared vial. Aliquoting into smaller, single-use quantities is highly recommended to avoid repeated exposure of the bulk stock to the atmosphere.

  • Add Desiccant (Optional but Recommended): Place a small, non-dusting desiccant packet (e.g., molecular sieves in a pouch) into the vial, ensuring it does not directly contact the compound.[12]

  • Inert Gas Purge: Position the vial in a way that it can be securely held. Direct a gentle stream of dry argon or nitrogen gas into the vial for 15-30 seconds.[13] The goal is to displace the lighter, moisture-containing air with the heavier, dry inert gas.

  • Seal Promptly: Immediately and tightly screw on the PTFE-lined cap.

  • Paraffin Seal: For an extra layer of protection, wrap the cap-vial interface with paraffin film.

  • Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container (e.g., a small box or bag) with a larger desiccant pack.

  • Freeze: Transfer the secondary container to a stable -20 °C (or colder) manual-defrost freezer.

Storage_Workflow start Start prep_vial 1. Prepare Dry Amber Vial start->prep_vial aliquot 2. Aliquot Solid Compound prep_vial->aliquot purge 3. Purge with Inert Gas (Ar/N₂) aliquot->purge seal 4. Seal Tightly with PTFE-Lined Cap purge->seal wrap 5. Wrap with Paraffin Film seal->wrap store 6. Place in Secondary Container with Desiccant wrap->store freeze 7. Store at ≤ -20 °C store->freeze end End freeze->end

Caption: Workflow for preparing a sample for long-term storage.

Q4: Which desiccant should I choose for storage?

A: The choice depends on the required level of dryness and cost considerations. For a moisture-sensitive compound like this, molecular sieves are the superior choice for long-term storage.

DesiccantAdsorption CapacityFinal Relative HumidityProsCons
Silica Gel High~5-15%Inexpensive, reusable, often includes a color indicator.[14]Less effective at very low humidity or high temperatures.
Calcium Chloride (Anhydrous) Very High<1%High capacity, low cost.[12]Can form a corrosive liquid (brine) upon saturation.
Molecular Sieves (e.g., 3Å or 4Å) Moderate to High<0.01% (ppm levels)Extremely efficient, maintains low humidity even at elevated temperatures.[12]Higher cost, must be activated (heated) to regenerate.
Section 3: Troubleshooting Guide: The "What-If" Scenarios

This section addresses common problems and provides clear protocols for diagnosing sample degradation.

Q5: I suspect my sample has degraded. How can I confirm and quantify the hydrolysis?

A: If you observe poor performance in assays, inconsistent results, or physical changes in the solid (e.g., clumping), chemical analysis is necessary. LC-MS is an excellent tool for this purpose.[15]

Analytical Protocol: Detection of Hydrolysis by LC-MS

  • Prepare Standards:

    • Standard A (Reference): Accurately prepare a fresh solution of your potentially degraded Methyl 4-chloro-3-methoxypicolinate in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Standard B (Control): If available, use a new, unopened lot of the compound to prepare a control solution at the same concentration. This helps differentiate systemic issues from sample degradation.

  • Instrument Setup:

    • LC: Use a standard C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

    • MS: Set the mass spectrometer to scan for the expected masses in positive ion mode.

      • Parent Ester (M): C₈H₈ClNO₃, [M+H]⁺ ≈ 202.02 m/z

      • Hydrolysis Product (M'): C₇H₆ClNO₃, [M'+H]⁺ ≈ 188.00 m/z

  • Analysis:

    • Inject Standard A (and B, if available).

    • Monitor the chromatogram for a peak at the expected retention time of the parent ester.

    • Crucially, look for a new, typically more polar (earlier eluting) peak. Extract the ion chromatogram for m/z 188.00 to confirm if this new peak corresponds to the hydrolyzed acid.

  • Quantification:

    • The percentage of hydrolysis can be estimated by comparing the peak area of the hydrolyzed product to the total peak area of both the product and the remaining parent ester.

    • % Hydrolysis ≈ [Area(Acid) / (Area(Acid) + Area(Ester))] * 100

Q6: My laboratory freezer is a "frost-free" model. Is this suitable for long-term storage?

A: No, this is a significant risk. Frost-free freezers work by periodically cycling to a higher temperature to melt any accumulated ice. These temperature fluctuations can accelerate degradation, even at sub-zero temperatures.[15] Furthermore, this cycling can introduce moisture into the freezer compartment. For high-value or sensitive compounds, a manual-defrost freezer that maintains a stable temperature is strongly recommended.

Q7: I need to store my compound in a solvent like DMSO. What precautions should I take?

A: Storing in solution is inherently riskier than storing as a solid because it provides a medium for reactions to occur. If you must store it in solution:

  • Use Anhydrous Solvent: Always use high-purity, anhydrous grade DMSO or another suitable aprotic solvent.

  • Prepare a Concentrated Stock: Make a high-concentration stock solution.

  • Aliquot: Dispense the stock solution into multiple, small-volume, single-use aliquots in properly prepared vials.

  • Store Cold and Dry: Store these aliquots under the same long-term conditions as the solid: at -20 °C (or colder) under an inert atmosphere, with desiccants in a secondary container. This minimizes waste and prevents contamination of the entire stock from repeated freeze-thaw cycles and moisture introduction.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I reverse the hydrolysis if my sample has degraded? For a stored sample, reversal is not practical. The hydrolysis reaction under acidic conditions is an equilibrium, but pushing it back toward the ester is a synthetic effort, not a simple purification step.[16] Once hydrolyzed, the material is generally considered compromised. Prevention is the only effective strategy.

Q9: How important is the quality of my storage vial and cap? It is critically important. Low-quality plastic vials can be permeable to moisture and air over time. The seal is the most vulnerable point. A PTFE-lined cap provides a chemically inert and highly effective barrier.[9][13] Never store sensitive compounds in vials with paper or foam liners, as these can absorb moisture and even shed contaminants.

Q10: Do the methoxy and chloro substituents play a role in the compound's stability? Yes, they play a direct electronic role. As discussed in Q1, the chloro group is strongly electron-withdrawing, which increases the ester's susceptibility to hydrolysis.[2][17] The methoxy group has a dual nature; it is electron-withdrawing by induction but can be electron-donating by resonance.[18] Its position relative to the ester dictates its net effect, but the combined influence of the chloro group and the nitrogen in the pyridine ring likely dominates, rendering the ester more reactive than a simple alkyl benzoate.

References
  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules - ACS Publications. Available at: [Link]

  • Desiccants for Industrial Chemical shipping & storage containers. sorbeadindia.com. Available at: [Link]

  • Ester Hydrolysis Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • Revision Notes - Hydrolysis of Esters with Acid or Alkali. Sparkl. Available at: [Link]

  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications. Available at: [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • What Is Desiccant and the Many Uses for It. Super Dry Systems. Available at: [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. Available at: [Link]

  • Inerting in the chemical industry. Linde. Available at: [Link]

  • Inert Atmosphere. Zamann Pharma Support GmbH. Available at: [Link]

  • 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed. Available at: [Link]

  • Ester Hydrolysis - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Taylor & Francis Online. Available at: [Link]

  • Effect of Laterally Substituted Methoxy Group on the Mesomorphic Behavior of Novel Ester Derivatives. ProQuest. Available at: [Link]

  • Ester hydrolysis. knockhardy.org.uk. Available at: [Link]

  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. ACS Publications. Available at: [Link]

  • A Methodology for Detection and Quantification of Esterase Activity. ResearchGate. Available at: [Link]

  • Substituent effects and free radical stability. The methoxy group. R Discovery. Available at: [Link]

  • How Can I Protect My Lipid From Oxidation?. Avanti Polar Lipids. Available at: [Link]

  • US Patent for Picolinic acid derivatives and their use as intermediates. Google Patents.
  • Fusaric acid. Wikipedia. Available at: [Link]

  • Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Methyl 4-chloro-3-Methoxypicolinate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link]

  • Mild, efficient and selective hydrolysis of polymer-supported methyl esters using trimethyltin hydroxide. ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • 6.3 Methyl Esters and Derivatives. Kocovsky. Available at: [Link]

  • Chemical properties and biotoxicity of several chromium picolinate derivatives. PubMed. Available at: [Link]

  • Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. ResearchGate. Available at: [Link]

  • Stability/Reactivity/Selectivity Principles. chem.ucla.edu. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Generation, structure, stability and reactivity of carbanions. e-PG Pathshala. Available at: [Link]

  • Synthesis and structural characterization of highly chlorinated C70, C70Cl28. Chemical Communications (RSC Publishing). Available at: [Link]

  • The influence of groups and associated rings on the stability of certain heterocyclic systems. Part III. The substituted paraconic acids. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Methyl Hydrolysis. Reddit. Available at: [Link]

  • CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

Sources

Optimization

Technical Support Center: Chromatography Optimization for Methyl 4-chloro-3-methoxypicolinate

Welcome to the technical support center for the isolation and purification of Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) . This highly functionalized pyridine derivative is a critical intermediate in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the isolation and purification of Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3) . This highly functionalized pyridine derivative is a critical intermediate in the synthesis of complex pharmaceuticals, including CXCR2 receptor antagonists used for inflammatory diseases and cancer therapies ().

Purifying this molecule presents unique chromatographic challenges. The pyridine nitrogen, though sterically hindered and electronically deactivated by the ortho-methyl ester and meta-methoxy groups, can still interact with silica silanols. Furthermore, the combination of a hydrogen-bond accepting methoxy group and a polarizable chlorine atom requires precise solvent tuning to separate it from closely related regioisomers (e.g., 5-chloro or 4-bromo analogs).

Solvent System Selection & Quantitative Performance

To achieve baseline resolution, selecting the correct mobile phase is critical. The table below summarizes the quantitative performance of various solvent systems based on the stereoelectronic profile of Methyl 4-chloro-3-methoxypicolinate.

Solvent System (v/v)Target Rf​ Resolution vs. RegioisomersTailing Factor ( Tf​ )Primary Mechanism & Best Use Case
Hexane / Ethyl Acetate (3:1) 0.25 - 0.30Moderate1.5 - 2.0 (High)Standard Phase: Relies on dispersive forces. Best for routine purification from non-polar starting materials.
Hexane / EtOAc / TEA (75:24:1) 0.30 - 0.35Moderate1.0 - 1.1 (Ideal)Silanol Masking: TEA competitively binds acidic silica sites, preventing bidentate chelation by the picolinate.
Toluene / Ethyl Acetate (4:1) 0.25 - 0.30High1.2 - 1.4 (Low) π−π & Polarizability: Toluene exploits the polarizability of the C4-chlorine, resolving difficult regioisomers.
DCM / Methanol (95:5) 0.45 - 0.55Low1.1 - 1.2 (Low)Strong Elution: Best used as a column flush to remove highly polar impurities or baseline degradation products.

Step-by-Step Experimental Methodology

For optimal recovery and resolution, we recommend the pressurized flash chromatography technique originally pioneered by , adapted specifically for deactivated pyridines.

Step 1: Column Preparation (Slurry Packing)

  • Select a column size that yields a 50:1 to 100:1 silica-to-sample mass ratio.

  • Prepare a slurry of standard flash silica gel (230–400 mesh) in your chosen non-polar solvent (e.g., Hexane or Toluene).

  • Crucial Step: If tailing was observed on TLC, add 1% Triethylamine (TEA) to the slurry solvent to pre-neutralize the acidic silanol groups on the silica surface.

  • Pour the slurry into the column and apply 1.5–2.0 psi of positive air/nitrogen pressure to pack the bed tightly.

Step 2: Sample Loading (Wet Loading)

  • Dissolve the crude Methyl 4-chloro-3-methoxypicolinate in the absolute minimum volume of Dichloromethane (DCM). Do not use the elution solvent if the compound is poorly soluble, as this causes band broadening.

  • Carefully apply the solution directly to the flat surface of the silica bed using a long-tipped Pasteur pipette.

  • Push the sample into the silica using positive pressure, then rinse the column walls with 1 mL of the mobile phase and push it down again.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the chosen mobile phase (e.g., Hexane/EtOAc 3:1).

  • Apply pressure to maintain a flow rate of exactly 2.0 inches/minute (approx. 5 cm/min) down the column.

  • Collect fractions in test tubes. Monitor the fractions via TLC, visualizing the picolinate under short-wave UV light (254 nm) due to the highly conjugated pyridine ring.

Troubleshooting & FAQs

Q1: My compound is streaking severely down the TLC plate and eluting across 15+ fractions. How do I fix this? A: This is a classic symptom of secondary interactions. The lone pair on the pyridine nitrogen, along with the C3-methoxy oxygen, forms bidentate hydrogen bonds with the acidic silanol (Si-OH) groups on the silica gel. Solution: You must mask the stationary phase. Add 0.1% to 1% Triethylamine (TEA) to your mobile phase. TEA is a stronger base that will competitively bind to the silanols, allowing your picolinate to partition strictly based on its solubility in the mobile phase, resulting in sharp, tight bands.

Q2: I have a synthetic byproduct (e.g., a 5-chloro or 4-bromo regioisomer) that perfectly co-elutes with Methyl 4-chloro-3-methoxypicolinate in Hexane/EtOAc. What is the next logical step? A: Hexane relies purely on weak dispersive forces, which cannot differentiate between the nearly identical dipole moments of these regioisomers. Solution: Switch your non-polar solvent from Hexane to Toluene. Toluene is an aromatic solvent that engages in π−π stacking with the pyridine ring and interacts differently with the polarizable electron cloud of the C4-chlorine versus a C5-chlorine or bromine. This orthogonal selectivity will often pull the two spots apart on TLC.

Q3: My isolated yield is 30% lower than expected, and I notice a new, highly polar baseline spot on my TLC that wasn't in the crude mixture. Is the compound degrading? A: Yes. Methyl esters of picolinic acids are susceptible to hydrolysis. Standard silica gel is slightly acidic (pH ~4.5–5.5) and often contains residual water. Prolonged residence time on the column can catalyze the hydrolysis of the methyl ester, converting your product into 4-chloro-3-methoxypicolinic acid, which is highly polar and will stick to the baseline. Solution: Speed is critical. Do not leave the compound on the column overnight. Use pressurized flash chromatography to complete the run in under 30 minutes, and consider pre-treating the silica with a trace amount of TEA to neutralize the acidic sites driving the hydrolysis.

Chromatographic Optimization Workflow

The following logic tree illustrates the self-validating decision process for optimizing the purification of this specific molecule.

G Start Crude Mixture: Methyl 4-chloro-3-methoxypicolinate TLC TLC Screening (Hexane : EtOAc) Start->TLC CheckRf Is Rf 0.25 - 0.30? TLC->CheckRf RfLow Rf < 0.15 Increase EtOAc % CheckRf->RfLow No RfGood Optimal Rf Achieved CheckRf->RfGood Yes RfLow->TLC Re-evaluate Tailing Severe Tailing Observed? RfGood->Tailing AddTEA Add 0.1% - 1% TEA to Mobile Phase Tailing->AddTEA Yes Coelute Co-elution with Regioisomers? Tailing->Coelute No AddTEA->Coelute SwitchSolv Switch Non-Polar Solvent to Toluene Coelute->SwitchSolv Yes RunColumn Execute Flash Column Chromatography Coelute->RunColumn No SwitchSolv->RunColumn

Chromatographic optimization logic for isolating Methyl 4-chloro-3-methoxypicolinate.

References

  • Aciro, C., Bagal, S. K., Harvey, J. W., & Jones, L. H. (2010). WO2010131145A1 - Cyclobutenedione derivatives.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[Link]

Troubleshooting

Overcoming steric hindrance in Methyl 4-chloro-3-methoxypicolinate derivatives

Technical Support Center: Methyl 4-chloro-3-methoxypicolinate Derivatives Welcome to the technical support hub for synthetic challenges involving Methyl 4-chloro-3-methoxypicolinate and its derivatives. This guide is des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-chloro-3-methoxypicolinate Derivatives

Welcome to the technical support hub for synthetic challenges involving Methyl 4-chloro-3-methoxypicolinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique reactivity of this valuable synthetic building block. The inherent steric hindrance posed by the C3-methoxy group presents a common but surmountable obstacle in many key transformations. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does it specifically affect the reactivity of Methyl 4-chloro-3-methoxypicolinate?

A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because of the physical bulk of substituents near the reactive center. In Methyl 4-chloro-3-methoxypicolinate, the key issue is the methoxy group (-OCH₃) at the C3 position , which is directly adjacent (ortho) to the reactive chloro group (-Cl) at the C4 position .

During a reaction, an incoming nucleophile or a bulky catalyst complex must approach the C4 carbon to displace the chlorine atom. The C3-methoxy group physically obstructs this approach path, creating a "steric shield." This repulsion increases the activation energy of the reaction, leading to significantly slower reaction rates or, in some cases, complete inhibition of the reaction under standard conditions.

Q2: Which types of reactions are most impacted by this steric hindrance?

A: The steric environment of this substrate primarily affects two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile directly attacks the carbon bearing the leaving group. The C3-methoxy group can impede the nucleophile's trajectory, making the formation of the intermediate Meisenheimer complex more difficult.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions (including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, etc.) relies on an initial oxidative addition step where a Palladium(0) complex inserts into the carbon-chlorine bond. This is often the rate-limiting step and is highly sensitive to steric bulk adjacent to the C-Cl bond.[2] The C3-methoxy group can hinder the palladium catalyst's access to the C-Cl bond, requiring specialized, highly active catalyst systems.

Q3: How does the electronic nature of the C3-methoxy group influence reactivity?

A: The methoxy group has a dual electronic effect. It is electron-donating through resonance, which can slightly decrease the electrophilicity of the pyridine ring and thus modestly reduce reactivity towards nucleophiles compared to an unsubstituted 4-chloropyridine.[2] However, in the case of Methyl 4-chloro-3-methoxypicolinate, this electronic effect is generally overshadowed by the much more significant and dominant steric hindrance effect.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.

Problem Area 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an amine or alcohol nucleophile is failing or showing very low conversion. What are the common causes and how can I resolve this?

A: This is a classic challenge driven by the steric hindrance of the C3-methoxy group. Standard SNAr conditions are often insufficient.

Causality & Solutions:

  • Insufficiently Reactive Nucleophile: The steric barrier requires a highly motivated nucleophile. For alcohols, a weak base like K₂CO₃ may not generate a sufficient concentration of the more reactive alkoxide.

    • Solution: Employ a stronger, non-nucleophilic base to fully deprotonate your nucleophile. For alcohols, using sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO is highly effective.

  • Reaction Conditions Too Mild: The high activation energy imposed by steric hindrance requires significant energy input. Room temperature or moderate heating (e.g., 80 °C) is often not enough.

    • Solution 1 - High Temperature: Increase the reaction temperature substantially. Use high-boiling point solvents such as DMSO (b.p. 189 °C) or NMP (b.p. 202 °C) to reach temperatures in the range of 120-160 °C.

    • Solution 2 - Microwave Irradiation: Microwave heating is an excellent technique for safely reaching high temperatures and pressures in sealed vessels, dramatically accelerating sterically hindered reactions.[3] Short reaction times (15-60 minutes) at temperatures of 150-200 °C can often drive the reaction to completion.[4]

  • Inappropriate Solvent Choice: Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its efficacy.

    • Solution: Always use polar aprotic solvents (DMSO, DMF, NMP, DMAc). These solvents effectively solvate the cation of the base but leave the anionic nucleophile "naked" and highly reactive.

Nucleophile TypeRecommended BaseSolventTemperature Range (°C)Notes & Key Considerations
Primary/Secondary AlcoholsNaH (1.2 eq)Anhydrous DMF, DMSO100 - 150 °CEnsure anhydrous conditions as NaH reacts violently with water. Add alcohol to NaH suspension at 0 °C before adding the picolinate.
PhenolsK₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)DMSO, NMP120 - 160 °CCesium carbonate is more soluble and often more effective for hindered systems.
Primary/Secondary AminesNone (Amine as base) or K₂CO₃ (2.0 eq)DMSO, NMP, Dioxane120 - 180 °C (Sealed Tube/Microwave)Excess amine can be used as both nucleophile and base. For valuable amines, use a non-nucleophilic base.
ThiolsK₂CO₃ (2.0 eq) or Et₃N (3.0 eq)DMF, DMSO80 - 120 °CThiolates are generally very potent nucleophiles and may require less forcing conditions.
Problem Area 2: Failure in Palladium-Catalyzed Cross-Coupling Reactions

The oxidative addition of Palladium(0) to the sterically encumbered C4-Cl bond is the critical bottleneck. Success hinges almost entirely on the selection of a highly active catalyst system, particularly the ligand.

G cluster_start Identify Your Reaction cluster_suzuki C-C Bond (Suzuki) cluster_buchwald C-N Bond (Buchwald-Hartwig) cluster_sonogashira C-C(sp) Bond (Sonogashira) start What C-X bond are you forming? suzuki_q Is your Boronic Acid/Ester also hindered? start->suzuki_q C-C buchwald_q Amine Type? start->buchwald_q C-N sonogashira_q Aryl chlorides are challenging. Start with robust conditions. start->sonogashira_q C-C(alkyne) suzuki_ligand Use Bulky, Electron-Rich Ligands: - SPhos, XPhos, RuPhos (Buchwald) - IPr, SImes (NHC Ligands) suzuki_q->suzuki_ligand Yes or No (Always start here for this substrate) suzuki_base Base: K₃PO₄, Cs₂CO₃ Solvent: Toluene/H₂O, Dioxane/H₂O suzuki_ligand->suzuki_base buchwald_1 Primary Amine: BrettPhos buchwald_q->buchwald_1 Primary buchwald_2 Secondary Amine: RuPhos, tBuXPhos buchwald_q->buchwald_2 Secondary buchwald_base Base: NaOtBu, LHMDS, K₃PO₄ Solvent: Toluene, Dioxane buchwald_1->buchwald_base buchwald_2->buchwald_base sonogashira_ligand Ligand: SPhos, XPhos, P(tBu)₃ (Triphenylphosphine is often insufficient) sonogashira_q->sonogashira_ligand sonogashira_base Base/Solvent: Et₃N, DIPEA Co-catalyst: CuI sonogashira_ligand->sonogashira_base

Caption: Catalyst selection workflow for hindered picolinates.

Q: My Suzuki-Miyaura coupling with a sterically demanding boronic acid is giving low yields and significant starting material decomposition. How do I optimize the catalyst system?

A: This is a classic "sterically demanding meets sterically demanding" scenario. Your catalyst must be exceptionally active.

Causality & Solutions:

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf cannot facilitate the reaction. They are too small to promote the formation of the active monoligated Pd(0) species and cannot overcome the steric clash.

    • Solution: You must use specialized, bulky, and electron-rich monodentate phosphine ligands (often called "Buchwald ligands") or N-Heterocyclic Carbene (NHC) ligands.[5][6] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species that is small enough to approach the hindered C-Cl bond.[7][8] The ligand's electron-donating nature also accelerates the oxidative addition step.

  • Wrong Base or Solvent: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5] The solvent system must accommodate both the organic and inorganic components.

    • Solution: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For solvents, biphasic systems like Toluene/water or Dioxane/water are very common and effective.

G cluster_ineffective Ineffective Pathway (e.g., with PPh₃) cluster_effective Effective Pathway (e.g., with SPhos) Pd_L2 Pd(0)L₂ (Bulky, Less Reactive) Clash Steric Clash! Pd_L2->Clash Substrate1 Hindered Aryl-Cl Substrate1->Clash No_Reaction No Oxidative Addition Clash->No_Reaction Pd_L2_Bulky Pd(0)L₂ Pd_L_Bulky L-Pd(0) (Highly Reactive, Small Footprint) Pd_L2_Bulky->Pd_L_Bulky L dissociation (favored by bulky L) OA_Complex Oxidative Addition Complex Pd_L_Bulky->OA_Complex Substrate2 Hindered Aryl-Cl Substrate2->OA_Complex

Caption: How bulky ligands enable oxidative addition.

Q: I'm struggling with a Buchwald-Hartwig amination using a bulky secondary amine. What adjustments are critical?

A: This reaction is highly sensitive to the ligand, base, and temperature.

Causality & Solutions:

  • Ligand-Substrate Mismatch: The steric demands of both the picolinate and a secondary amine are very high. The ligand must be specifically suited for this challenge.

    • Solution: Use ligands developed for hindered substrates and secondary amines. Excellent choices include RuPhos and tBuXPhos .[5] BrettPhos is generally a superior choice for primary amines.[9][10]

  • Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ can sometimes be used, but this will likely require higher temperatures and a more active catalyst (e.g., a G3 or G4 palladacycle precatalyst).

Reaction TypeRecommended Ligand(s)Pd PrecursorBaseSolventTemp (°C)
Suzuki-Miyaura SPhos, XPhos, RuPhosPd₂(dba)₃, Pd(OAc)₂K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110
Buchwald-Hartwig (1° Amine) BrettPhos, cataCXium APd₂(dba)₃, Pd(OAc)₂NaOtBu, LHMDSToluene, Dioxane90 - 110
Buchwald-Hartwig (2° Amine) RuPhos, tBuXPhosPd₂(dba)₃, Pd(OAc)₂NaOtBuToluene, Dioxane90 - 110
Sonogashira SPhos, P(tBu)₃Pd(PPh₃)₂Cl₂, Pd(OAc)₂Et₃N, DIPEAEt₃N, DMF60 - 100

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Boronic Acid
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-chloro-3-methoxypicolinate (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 10:1 v/v, at a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 90-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Secondary Amine
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add Methyl 4-chloro-3-methoxypicolinate (1.0 eq) and the secondary amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.2 M concentration).

  • Reaction: Heat the mixture with stirring at 100-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide. Accessed March 7, 2024.
  • Benchchem.
  • Yin, J., & Rainka, M. P. (2004). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with two catalysts, Pd/BI-DIME and Pd/2.
  • Zhao, S., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
  • Benchchem.
  • Altenhoff, G., et al. (2003).
  • Aursnes, M., et al. (2023).
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • BouzBouz, S., Simmons, R., & Cossy, J. (2004). Regioselective Cross-Metathesis Reaction Induced by Steric Hindrance. Organic Chemistry Portal.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • ResearchGate. (2020). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a).
  • Kövesdi, I., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
  • L'abbé, G., et al. (1993). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Tu, T., et al. (2012).
  • Organic Chemistry Portal. Sonogashira Coupling. Accessed March 7, 2024.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Zhang, H., et al. (2008). Palladium charcoal-catalyzed Suzuki-Miyaura coupling to obtain arylpyridines and arylquinolines. PubMed.
  • Ciaffo, G. M., et al. (2022). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi.

Sources

Optimization

Minimizing side reactions during Methyl 4-chloro-3-methoxypicolinate amination

Welcome to the technical support center for the amination of Methyl 4-chloro-3-methoxypicolinate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this important r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of Methyl 4-chloro-3-methoxypicolinate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this important reaction. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize common side reactions, ensuring the highest possible yield and purity of your desired product.

The amination of this substituted picolinate is a crucial step in the synthesis of numerous pharmaceutical and agrochemical compounds. The electron-deficient nature of the pyridine ring, activated by both the ring nitrogen and the C2-ester, facilitates nucleophilic aromatic substitution (SNAr) at the C4 position.[1][2][3] However, this reactivity also opens the door to several competing pathways. This guide will walk you through these challenges in a practical, problem-solving format.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiment, identified through common analytical observations (TLC, LCMS, NMR).

Q1: My reaction is complete by TLC, but after workup, I've isolated a significant amount of a polar, water-soluble impurity. My mass spec confirms the mass of 4-amino-3-methoxy-picolinic acid instead of the methyl ester. What happened?

A1: You are observing saponification, the base-mediated hydrolysis of your methyl ester. This is one of the most common side reactions in this chemistry, especially when using strong bases or when water is present. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol.[4]

Root Causes & Mitigation Strategies:

  • Excessive Base/Strong Base: Using strong bases like NaOH, KOH, or even an excess of weaker bases in the presence of trace water can drive hydrolysis.

  • Presence of Water: Non-anhydrous solvents or reagents are a primary source of water.

  • Elevated Temperatures & Long Reaction Times: These conditions can accelerate the rate of hydrolysis, even with weaker bases.

StrategyDetailsRationale
Use Non-Nucleophilic/Anhydrous Bases Switch to bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Ensure they are finely powdered and dried before use.These bases are less nucleophilic than hydroxides and have lower solubility, reducing the concentration of hydroxide ions formed from residual water.
Ensure Anhydrous Conditions Use freshly distilled, anhydrous solvents (e.g., DMF, DMSO, Dioxane). Dry all glassware thoroughly.Minimizing water, a key reactant in hydrolysis, is the most direct way to prevent this side reaction.[5]
Optimize Temperature and Time Monitor the reaction closely by TLC/LCMS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.The amination reaction often has a lower activation energy than the hydrolysis of the sterically hindered ester. Find the "sweet spot" where the desired reaction proceeds efficiently while the side reaction is slow.

Q2: My mass spectrum shows a peak corresponding to the mass of Methyl 3-methoxypicolinate (M-Cl+H). Why am I losing the chlorine atom without adding my amine?

A2: This side product results from reductive dehalogenation. This is a common issue in palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig amination) but can also occur under certain SNAr conditions, especially if reducing agents are inadvertently present.[6][7]

Root Causes & Mitigation Strategies:

  • (For Buchwald-Hartwig): Hydride Sources: Some reagents can act as hydride donors. For example, certain alkoxide bases (like NaOtBu) at high temperatures or some phosphine ligands can generate palladium-hydride species, which then reductively cleave the C-Cl bond.[8][9]

  • (For SNAr): Contaminants: Trace metal impurities in reagents or starting materials can catalyze the reduction.

StrategyDetailsRationale
(Buchwald-Hartwig) Ligand & Base Selection Use ligands and bases less prone to generating hydride species. For aryl chlorides, specific ligand systems (e.g., those based on biarylphosphines) are designed to favor reductive elimination of the C-N bond over other pathways.[10]The choice of ligand dramatically influences the stability of intermediates and the relative rates of productive C-N coupling versus dehalogenation.[10]
(Buchwald-Hartwig) Additives In some cases, additives can suppress dehalogenation, though this is highly system-dependent.Additives can modify the catalyst's electronic properties or scavenge species that lead to the undesired pathway.
(General) Reagent Purity Use high-purity, metal-free reagents and solvents.This minimizes the risk of trace metal-catalyzed reduction.

Frequently Asked Questions (FAQs)

FAQ 1: Should I use a classical SNAr or a Palladium-catalyzed Buchwald-Hartwig amination for this substrate?

This is a critical decision that depends on the nature of your amine and your desired reaction conditions.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-elimination via a Meisenheimer complex.[1][11]Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination.[8]
Typical Conditions High temperatures (80-150 °C), polar aprotic solvents (DMF, DMSO), often requires a base.[3]Milder temperatures (RT to 100 °C), various solvents (Toluene, Dioxane), requires a Pd catalyst, a phosphine ligand, and a base.[12][13]
Pros Transition-metal-free, lower cost, simpler setup.Broader amine scope (including less nucleophilic amines), milder conditions, often higher yielding for challenging substrates.[8][12]
Cons Limited to strong nucleophiles, harsh conditions can cause degradation or side reactions like hydrolysis.Risk of reductive dehalogenation, catalyst cost and sensitivity, requires careful ligand selection.[14][15]

Decision Workflow:

G start Start: Choose Amination Method amine_q Is your amine a strong nucleophile? (e.g., primary/secondary alkylamine) start->amine_q conditions_q Are harsh conditions (>100°C, strong base) tolerated? amine_q->conditions_q  Yes buchwald Use Buchwald-Hartwig Amination amine_q->buchwald  No (e.g., aryl amine, hindered amine) snar Use S N Ar conditions_q->snar  Yes reconsider Re-evaluate substrate stability or use Buchwald-Hartwig conditions_q->reconsider  No

Caption: Decision tree for selecting an amination method.

FAQ 2: How do I select the optimal base and solvent for my SNAr reaction?

The base and solvent work in concert. The primary role of the base is to neutralize the HCl generated during the reaction, driving it to completion. The solvent must solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Bases:

    • K₂CO₃ / Cs₂CO₃: Excellent general-purpose, non-nucleophilic bases. Cesium carbonate is more soluble and can accelerate reactions but is more expensive.

    • DIPEA / Et₃N: Organic amine bases. They are non-nucleophilic but can be difficult to remove during workup. Use with caution as they can sometimes participate in side reactions.

    • NaH / KHMDS: Strong, non-nucleophilic bases used for deprotonating less nucleophilic amines before adding the electrophile. Requires strictly anhydrous conditions.

  • Solvents:

    • DMF / DMSO / NMP: Polar aprotic solvents are ideal.[3] They effectively solvate cations, leaving the nucleophilic amine more "naked" and reactive. They also stabilize the charged intermediate.

    • Dioxane / Toluene: Less polar options, often used in Buchwald-Hartwig reactions.[12] For SNAr, they are generally less effective unless phase-transfer catalysts are employed.

FAQ 3: My reaction is very slow, even at high temperatures. How can I increase the rate without causing decomposition?

If you are pushing the temperature above 120-130°C and the reaction is still slow, further heating is likely to cause decomposition of the starting material or product. Consider these alternatives:

  • Switch to a More Polar Solvent: If you are using a solvent like dioxane, switching to DMF or DMSO can significantly accelerate the SNAr reaction.

  • Use a Stronger, Non-nucleophilic Base: Switching from K₂CO₃ to Cs₂CO₃ can increase the rate.

  • Consider Catalysis: This is a prime scenario to switch to a Buchwald-Hartwig protocol. A suitable Pd/ligand system can often promote the reaction under much milder conditions (e.g., 80 °C) where thermal decomposition is not an issue.[13]

  • Microwave Irradiation: Microwave heating can sometimes dramatically shorten reaction times and improve yields by providing efficient and uniform heating.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloro-3-methoxypicolinate (1.0 eq).

  • Add a finely powdered, anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Under an inert atmosphere (N₂ or Argon), add anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1-1.5 eq).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Add Methyl 4-chloro-3-methoxypicolinate (1.0 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL per mmol of substrate).

  • Add the amine (1.1-1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS.

  • After completion, cool the reaction, filter through a pad of celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate and purify as described in Protocol 1.

Visualizing Side Reaction Pathways

ReactionPathways SM Methyl 4-chloro-3-methoxypicolinate + Amine (R-NH2) Product Desired Product: Methyl 4-amino-3-methoxypicolinate SM->Product Amination (SNAr) Dehalogenation Side Product: Methyl 3-methoxypicolinate SM->Dehalogenation [H-] source Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Heat Heat (Δ) Hydrolysis Side Product: 4-Amino-3-methoxypicolinic Acid Product->Hydrolysis H2O, Base, Δ

Caption: Key reaction pathways in the amination of Methyl 4-chloro-3-methoxypicolinate.

References

  • Study Prep in Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...
  • Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.
  • Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution...
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemguide. (n.d.). hydrolysis of esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Chemistry.
  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
  • ACS Publications. (2023, October 10). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters.
  • Royal Society of Chemistry. (2020, October 20). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?

Sources

Reference Data & Comparative Studies

Validation

Comparing leaving group abilities in substituted methoxypicolinates

An in-depth technical comparison of leaving group (LG) abilities on substituted methoxypicolinate scaffolds is essential for optimizing synthetic routes in medicinal chemistry and agrochemical development. Methoxypicolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of leaving group (LG) abilities on substituted methoxypicolinate scaffolds is essential for optimizing synthetic routes in medicinal chemistry and agrochemical development. Methoxypicolinates (pyridine-2-carboxylates bearing a methoxy substituent) are highly functionalized, electron-deficient heterocycles. When designing a Nucleophilic Aromatic Substitution (SNAr) reaction on these scaffolds, the choice of the leaving group dictates the reaction kinetics, chemoselectivity, and overall yield.

This guide provides a comprehensive, data-backed comparison of leaving groups (-F, -Cl, -Br, -SO2Me, -OMe) on methoxypicolinates, grounded in mechanistic causality and field-proven protocols.

Mechanistic Causality: The "Element Effect" and cSNAr

In classic aliphatic SN2 reactions, leaving group ability correlates inversely with bond strength and directly with polarizability (I > Br > Cl > F). However, SNAr on electron-deficient heterocycles completely inverts this paradigm.

Because the rate-determining step (RDS) in a traditional SNAr reaction is the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond, the reactivity is governed by the "Element Effect" [1]. The highly electronegative fluorine atom strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. This drastically lowers the activation energy for the nucleophile's approach, making fluorides exceptionally reactive[2].

Furthermore, recent kinetic and computational studies have revealed a mechanistic divergence based on the leaving group:

  • Stepwise Pathway (Meisenheimer Intermediate): Poor leaving groups with high electronegativity (like -F or -OMe) trap the reaction in a classic two-step process, forming a discrete, high-energy anionic Meisenheimer intermediate.

  • Concerted Pathway (cSNAr): Better leaving groups (like -Cl and -Br) on nitrogen-containing heterocycles often bypass the intermediate entirely, proceeding through a concerted transition state[3].

The presence of the strongly electron-withdrawing picolinate ester, combined with the inductive effect of the pyridine nitrogen, makes the methoxypicolinate scaffold highly activated for both pathways.

SNAr_Mechanism Substrate Substituted Methoxypicolinate (Electrophilic C-X) Concerted Concerted Pathway (cSNAr) [Transition State] Substrate->Concerted X = Cl, Br Stepwise Stepwise Pathway [Meisenheimer Intermediate] Substrate->Stepwise X = F, SO2Me, OMe Nucleophile Nucleophile (e.g., 2° Amine) Nucleophile->Concerted Nucleophile->Stepwise Product SNAr Product + Leaving Group (X⁻) Concerted->Product Direct Displacement Stepwise->Product Elimination of X⁻

Mechanistic divergence in SNAr based on leaving group identity.

Comparative Analysis of Leaving Groups

When evaluating a methoxypicolinate building block (e.g., methyl 6-halo-5-methoxypicolinate), the leaving group must be balanced against bench stability, cost, and the nucleophile's strength. Below is a quantitative synthesis of leaving group performance based on standard aminolysis kinetics[1],[4].

Leaving Group (LG)Relative Reactivity ( krel​ )Primary MechanismBench StabilitySynthetic Utility & Notes
-F (Fluoro) ~3,000StepwiseExcellentTop Tier: Ideal for weak nucleophiles or sterically hindered amines. Prone to over-reaction if multiple electrophilic sites exist.
-SO₂Me (Mesyl) ~1,500StepwiseHighExcellent: Highly crystalline intermediates. Great alternative to -F when late-stage fluorination is difficult.
-Cl (Chloro) 1.0 (Ref)Concerted (cSNAr)ExcellentIndustry Standard: Best balance of cost, stability, and reactivity. Requires heating (~80-100 °C) for secondary amines.
-Br (Bromo) ~0.8Concerted (cSNAr)ModerateSub-optimal for SNAr: Slower than Cl due to lower electronegativity. Better reserved for transition-metal cross-coupling (e.g., Buchwald-Hartwig).
-OMe (Methoxy) < 0.01StepwiseExcellentOrthogonal: Acts as a robust protecting group or structural motif. Only displaced under extremely harsh conditions or with strong alkoxides.

Self-Validating Experimental Protocol: SNAr Amination

To ensure high trustworthiness and reproducibility, the following protocol describes the displacement of a chloride or fluoride leaving group from a methoxypicolinate scaffold using a secondary amine. The system is designed to be self-validating through integrated In-Process Controls (IPC).

Reagents & Causality
  • Substrate: Methyl 6-chloro-5-methoxypicolinate (1.0 equiv).

  • Nucleophile: Morpholine (1.2 equiv). Slight excess ensures complete conversion without complicating purification.

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv). A mild, insoluble inorganic base that scavenges the generated HX acid, preventing protonation of the nucleophile, without acting as a competing nucleophile itself.

  • Solvent: Dimethyl sulfoxide (DMSO, 0.2 M). A polar aprotic solvent that strongly solvates the K⁺ cation, leaving the morpholine "naked" and highly nucleophilic.

Step-by-Step Workflow
  • Reaction Assembly: To a rigorously dried reaction vial equipped with a magnetic stir bar, add the methoxypicolinate substrate (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvation & Initiation: Add anhydrous DMSO to achieve a 0.2 M substrate concentration. Add morpholine (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat to 80 °C (for -Cl) or maintain at 25 °C (for -F). Causality: The lower activation barrier of the C-F bond[4] allows ambient temperature reaction, preserving delicate functional groups.

  • In-Process Control (IPC) Validation: After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS (UV 254 nm).

    • Self-Validation Checkpoint: The reaction is deemed complete when the substrate peak area is <2% relative to the product. If incomplete, spike with an additional 0.2 equiv of morpholine and continue heating.

  • Orthogonal Workup: Cool the mixture to room temperature. Quench with ice water (5 volumes relative to DMSO) to precipitate the product. Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove residual DMSO), dry over Na₂SO₄, and concentrate in vacuo.

SNAr_Workflow S1 1. Scaffold Selection (Tune LG) S2 2. Reagent Assembly (Polar Aprotic) S1->S2 S3 3. Kinetic Execution (Temp Control) S2->S3 S4 4. IPC Validation (LC-MS / UPLC) S3->S4 S4->S3 If <95% Conv. S5 5. Orthogonal Workup S4->S5

Self-validating experimental workflow for SNAr optimization.

Sources

Comparative

Validating Regioselectivity in Methyl 4-Chloro-3-methoxypicolinate Substitutions: A Comparative Guide

Introduction Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3)[1] is a highly versatile pyridine scaffold utilized extensively in the synthesis of advanced pharmaceutical agents, including CXCR2 antagonists[2] and C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-chloro-3-methoxypicolinate (CAS 1255917-95-3)[1] is a highly versatile pyridine scaffold utilized extensively in the synthesis of advanced pharmaceutical agents, including CXCR2 antagonists[2] and CCR6 inhibitors[3]. The structural complexity of this building block—featuring a reactive C4-chloride, a sterically demanding C3-methoxy group, and a C2-methyl ester—presents unique challenges for regioselective functionalization.

This guide objectively compares the two primary methodologies for achieving C4-substitution on this scaffold: Thermal Nucleophilic Aromatic Substitution ( SN​Ar ) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Mechanistic Causality: The C4-Regioselectivity Paradigm

In pyridine systems, the electronegative ring nitrogen acts as an electron sink, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and activating the ortho (C2, C6) and para (C4) positions toward nucleophilic attack. In methyl 4-chloro-3-methoxypicolinate, the C4 position is primed for substitution.

However, the causality of reaction success depends heavily on the interplay between the C3-methoxy group and the incoming nucleophile:

  • Electronic Effects : The C3-methoxy group exerts a strong +M (resonance donating) effect, which partially negates the electron-withdrawing pull of the pyridine nitrogen. This makes the C4-chloride less activated than in a completely unsubstituted 4-chloropicolinate.

  • Steric Hindrance : The proximity of the C3-methoxy group creates a significant steric shield around the C4-chloride.

  • Chemoselectivity Risks : The C2-methyl ester is highly susceptible to nucleophilic attack (transamidation or hydrolysis), meaning reaction conditions must be carefully tuned to favor C4-substitution over ester degradation.

Because of these factors, unhindered amines can proceed via standard SN​Ar , while sterically demanding amines require transition-metal catalysis to bypass the Meisenheimer complex entirely[2],[3].

Comparative Performance Data: SN​Ar vs. Buchwald-Hartwig Amination

ParameterThermal SN​Ar Buchwald-Hartwig Amination
Optimal Nucleophiles 1° Aliphatic amines, unhindered cyclic 2° aminesAnilines, sterically hindered 2° amines, amides
Reaction Mechanism Addition-Elimination (Meisenheimer complex) Pd0/PdII Catalytic Cycle (Oxidative Addition)
Typical Conditions DIPEA or K2​CO3​ , NMP/DMF, 80–120 °C Pd2​(dba)3​ , tBuXPhos, Cs2​CO3​ , t-Amyl alcohol, 80 °C[2]
Regioselectivity (C4) Excellent (>95%)Excellent (>98%)
Primary Side Reactions Ester hydrolysis (if wet), Transamidation at C2Dehalogenation, Phosphine oxidation
Scalability High (No transition metal removal required)Moderate (Requires Pd scavenging, e.g., SiliaMetS® Thiol)

Self-Validating Experimental Protocols

Protocol A: Thermal SN​Ar (Optimized for Unhindered Amines)

This protocol relies on the formation of a Meisenheimer intermediate. It is highly effective for primary aliphatic amines where steric clash with the C3-methoxy group is minimal.

  • Preparation : In an oven-dried vial, dissolve methyl 4-chloro-3-methoxypicolinate (1.0 equiv, 0.5 mmol) in anhydrous NMP (2.0 mL).

  • Reagent Addition : Add the primary amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Reaction : Seal the vial and heat to 90 °C for 12 hours.

  • Self-Validation (In-Process) : Monitor by LC-MS. The reaction is self-validating if the mass shifts from m/z 201.6 (starting material) to the expected [M+H]+ of the product. Crucially, verify the absence of [M−31]+ peaks, which would indicate unwanted transamidation or hydrolysis of the C2-methyl ester.

  • Workup : Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove NMP, dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Amination (Optimized for Hindered Amines)

When utilizing sterically demanding amines (e.g., cyclobutenedione derivatives[2] or bulky secondary amines), SN​Ar fails due to the inability to form the sterically congested Meisenheimer complex. Pd-catalysis bypasses this via direct oxidative addition into the C4-Cl bond.

  • Preparation : In a Schlenk flask, combine methyl 4-chloro-3-methoxypicolinate (1.0 equiv, 0.5 mmol), the hindered amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading : Add Pd2​(dba)3​ (0.05 equiv) and a bulky, electron-rich phosphine ligand such as tBuXPhos or 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4']bipyrazole[2] (0.1 equiv).

  • Solvent & Degassing : Suspend in 2-methyl-2-butanol (t-Amyl alcohol) (3.0 mL)[2]. Degas via three freeze-pump-thaw cycles.

  • Reaction : Heat at 80 °C under an inert argon atmosphere for 6 hours.

  • Self-Validation (Post-Reaction) : Isolate the crude product and analyze via 1H NMR. The starting material exhibits a distinct doublet for the C5 proton (coupled to C6). Upon successful C4-amination, the strongly electron-donating amine will cause the C5 proton signal to shift significantly upfield (lower ppm). The retention of the 3H singlet at ~3.9 ppm confirms the C2-methyl ester remains intact[3].

Analytical Validation Workflow

G SM Methyl 4-chloro- 3-methoxypicolinate (C4-Cl, C2-COOMe) SNAr_Cond SNAr Pathway 1° Amines, DIPEA NMP, 90°C SM->SNAr_Cond Unhindered Nu- BHA_Cond Buchwald-Hartwig Hindered Amines, Pd-Cat 80°C SM->BHA_Cond Hindered Nu- Meisenheimer Meisenheimer Intermediate SNAr_Cond->Meisenheimer Prod C4-Substituted Picolinate Meisenheimer->Prod -Cl- OxAdd Oxidative Addition Pd(II) BHA_Cond->OxAdd OxAdd->Prod Reductive Elim. Val_NMR 1H NMR Validation Upfield shift of C5-H Prod->Val_NMR Val_LCMS LC-MS Validation Intact Ester (No transamidation) Prod->Val_LCMS

Figure 1: Mechanistic pathways and regioselectivity validation workflows for C4-substitution.

References

  • WO2010131145A1 - Cyclobutenedione derivatives - Google P
  • Methyl 4-chloro-3-Methoxypicolinate | 1255917-95-3 - ChemicalBook Source: chemicalbook.com
  • US10975065B2 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors - Google P

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-methoxypicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-methoxypicolinate
© Copyright 2026 BenchChem. All Rights Reserved.